Pralatrexate Pralatrexate Pralatrexate is a pteridine that is the N-4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl derivative of L-glutamic acid. Used for treatment of Peripheral T-Cell Lymphoma, an aggressive form of non-Hodgkins lymphoma. It has a role as an antineoplastic agent, an antimetabolite and an EC 1.5.1.3 (dihydrofolate reductase) inhibitor. It is a N-acyl-L-glutamic acid, a member of pteridines and a terminal acetylenic compound.
Pralatrexate is an antifolate for the treatment of relapsed or refractory peripheral T-cell lymphoma. Pralatrexate was developed in response due to the inferior responses of patients using the standard therapy for their B-cells counterparts. Compared to methotrexate, pralatrexate has better accumulation in cancer cells. Pralatrexate is designed to have a higher affinity for the reduced folate carrier, a protein that is overexpressed in malignant cells and is upregulated by oncogenes. As such, pralatrexate is thought to have a better therapeutic window compared to other antifolate analogs due to the novel target of RFC. Pralatrexate was approved by the FDA on September 24, 2009. It is also being studied for other types of lymphoma and solid malignancy such as non-small-cell lung cancer, breast cancer, and bladder cancer.
Pralatrexate is a Folate Analog Metabolic Inhibitor.
Pralatrexate is a parenterally administered folate antagonist and antineoplastic agent, used in the treatment of peripheral T cell lymphomas. Pralatrexate has been associated with a modest rate of serum enzyme elevations during therapy, but has not been convincingly linked to instances of acute, clinically apparent liver injury.
Pralatrexate is a folate analogue inhibitor of dihydrofolate reductase (DHFR) exhibiting high affinity for reduced folate carrier-1 (RFC-1) with antineoplastic and immunosuppressive activities. Pralatrexate selectively enters cells expressing RFC-1; intracellularly, this agent is highly polyglutamylated and competes for the folate binding site of DHFR, blocking tetrahydrofolate synthesis, which may result in depletion of nucleotide precursors; inhibition of DNA, RNA and protein synthesis; and apoptotic tumor cell death. Efficient intracellular polyglutamylation of pralatrexate results in higher intracellular concentrations compared to non-polyglutamylated pralatrexate, which is more readily effuxed by the MRP (multidrug resistance protein) drug efflux pump. RFC-1, an oncofetal protein expressed at highest levels during embryonic development, may be over-expressed on the cell surfaces of various cancer cell types.
Brand Name: Vulcanchem
CAS No.: 146464-95-1
VCID: VC20749349
InChI: InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14?,16-/m0/s1
SMILES: C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Molecular Formula: C23H23N7O5
Molecular Weight: 477.5 g/mol

Pralatrexate

CAS No.: 146464-95-1

Cat. No.: VC20749349

Molecular Formula: C23H23N7O5

Molecular Weight: 477.5 g/mol

* For research use only. Not for human or veterinary use.

Pralatrexate - 146464-95-1

CAS No. 146464-95-1
Molecular Formula C23H23N7O5
Molecular Weight 477.5 g/mol
IUPAC Name (2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid
Standard InChI InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14?,16-/m0/s1
Standard InChI Key OGSBUKJUDHAQEA-WMCAAGNKSA-N
Isomeric SMILES C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
SMILES C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Canonical SMILES C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Appearance Solid powder
Colorform Off-white to yellow solid

Chemical Structure and Properties

Pralatrexate is characterized by its unique chemical structure that contributes to its pharmacological properties and enhanced activity compared to earlier-generation antifolates.

Molecular Characteristics

Pralatrexate has a chemical formula of C₂₃H₂₃N₇O₅ and an average molecular weight of 477.4726 Da (monoisotopic weight: 477.176066881) . The compound is also known by several synonyms, including:

  • (2S)-2-((4-((1RS)-1-((2,4-Diaminopteridin-6-yl)methyl)but-3-ynyl)benzoyl)amino)pentanedioic acid

  • (2S)-2-({4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl}amino)pentanedioic acid

  • 10-Propargyl-10-deazaaminopterin

  • N-(4-(1-((2,4-Diamino-6-pteridinyl)methyl)-3-butynyl)benzoyl)-L-glutamic acid

  • PDX

Structural Features

The structural features of pralatrexate include a pteridine ring system connected to a benzoyl-L-glutamic acid moiety, with the critical addition of a propargyl group at the 10-position. This structural modification is key to its enhanced pharmacological properties compared to earlier antifolates such as methotrexate .

Mechanism of Action

Pralatrexate functions as an antifolate that disrupts essential cellular processes required for cancer cell proliferation and survival.

Folate Metabolism Inhibition

As a folate analog, pralatrexate inhibits folate metabolism, thereby impeding the synthesis of amino acids and nucleic acids essential for cell growth and division. This metabolic disruption leads to cytotoxicity, particularly in rapidly dividing cells such as cancer cells .

Cellular Uptake and Retention

A distinguishing feature of pralatrexate is its enhanced cellular uptake and retention compared to other antifolates. The drug binds to the reduced folate carrier protein-1 (RFC-1) with approximately 10-times the affinity of methotrexate, resulting in more efficient cellular uptake. The Km value for RFC-1 has been calculated to be 0.3 μmol/L for pralatrexate compared to 4.8 μmol/L for methotrexate .

Additionally, pralatrexate competes with folate for enzymatic processing by folyopolyglutamate synthase (FPGS), which further increases its cellular retention. The drug serves as a more potent substrate for FPGS with a Km value of 5.9 μmol/L compared to methotrexate's 32.3 μmol/L . This combination of enhanced cellular uptake and retention contributes to pralatrexate's greater cytotoxicity against cancer cells.

Clinical Efficacy

The clinical efficacy of pralatrexate in R/R PTCL has been demonstrated through multiple clinical trials, with a recent pooled analysis providing robust evidence of its activity in this challenging patient population.

Treatment Outcomes

Patients received pralatrexate for a median duration of 2.56 months (range, 0.03-24.18 months). The objective response rate (ORR) was 40.7%, with a median duration of response of 9.1 months. Other key outcome measures included:

Notably, patients who received stem cell transplantation after pralatrexate treatment achieved a substantially higher ORR of 78.6%, suggesting a potential role for pralatrexate as a bridge to transplantation in eligible patients .

Exploratory Subgroup Analyses

Exploratory analyses suggested that certain patient subgroups might derive greater benefit from pralatrexate therapy:

  • Patients with only one prior line of chemotherapy showed improved efficacy compared to those with two or four or more prior lines

  • Patients with PTCL-NOS or ALCL demonstrated better outcomes compared to those with transformed mycosis fungoides

  • Patients who had received chemotherapy and transplant before pralatrexate showed better responses than those who received chemotherapy alone or chemotherapy with other non-transplant treatments

These findings, while requiring confirmation in prospective studies, provide valuable insights for clinical decision-making regarding patient selection for pralatrexate therapy.

TEAEAll grades, n (%)Grade 3, n (%)*Grade 4, n (%)*Grade 5, n (%)*
Stomatitis152 (65.8)37 (17.7)4 (1.9)0
Anemia92 (39.8)34 (16.3)6 (2.9)0
Nausea78 (33.8)4 (1.9)00
Thrombocytopenia76 (32.9)38 (18.2)27 (12.9)0
Pyrexia70 (30.3)4 (1.9)01 (0.5)
Neutropenia56 (24.2)27 (12.9)14 (6.7)0
Vomiting56 (24.2)2 (1.0)00
Constipation55 (23.8)000
Fatigue52 (22.5)9 (4.3)2 (1.0)0

*Data from 209 patients (excluding PDX-JP1 study)

Hematologic Toxicities

Hematologic toxicities were among the most common and clinically significant adverse events associated with pralatrexate therapy. The most frequently reported hematologic TEAEs included:

  • Anemia (39.8% all grades; 16.3% grade 3; 2.9% grade 4)

  • Thrombocytopenia (32.9% all grades; 18.2% grade 3; 12.9% grade 4)

  • Neutropenia (24.2% all grades; 12.9% grade 3; 6.7% grade 4)

  • Leukopenia (15.2% all grades; 5.3% grade 3; 4.8% grade 4)

  • White blood cell count decrease (17.8% all grades; 7.7% grade 3; 2.9% grade 4)

  • Neutrophil count decrease (15.2% all grades; 6.2% grade 3; 5.3% grade 4)

Serious Adverse Events and Treatment Modifications

Serious TEAEs were reported in 110 patients (47.6%) across the pooled studies. Fatal TEAEs occurred in 6 patients (2.6%), with causes including infectious diarrhea, pneumonia, sepsis, febrile neutropenia, lung infection, septic shock, and acute hepatic failure .

Dose reductions were common across all studies, primarily due to mucositis:

  • PROPEL study: 23% of patients had dose reductions for mucositis

  • FOT12-CN-301 study: 46% of patients had dose reductions, primarily due to mucositis

  • PDX-JP1 study: 28% of patients had dose reductions, primarily due to mucositis, and 24% had adverse events leading to treatment discontinuation

  • FOT14-TW-401 study: 22.2% of patients had dose reductions, primarily due to mucositis, neutropenia, and thrombocytopenia

It is worth noting that these studies were conducted before the implementation of leucovorin prophylaxis, which is now commonly used to mitigate stomatitis and oral mucositis associated with pralatrexate therapy .

Comparison with Other Treatments

Historical Context

Before the development of targeted therapies like pralatrexate, treatment options for patients with R/R PTCL were extremely limited. Clinicians often relied on extrapolating treatments from experience with B-cell lymphomas, despite the significant biological differences between these malignancies. This approach frequently failed to recognize the unique characteristics of T-cell neoplasms and their relative resistance to traditional chemotherapy regimens .

Differentiating Features

Pralatrexate distinguishes itself from earlier antifolates like methotrexate through its enhanced cellular uptake and retention. The 10-fold higher affinity for RFC-1 and approximately 5.5-fold greater potency as a substrate for FPGS result in more efficient cellular accumulation and prolonged activity against cancer cells . These pharmacological advantages translate into greater clinical efficacy in PTCL compared to other antifolates.

Position in Treatment Algorithm

As the first drug specifically approved for R/R PTCL in the United States, pralatrexate established a new standard of care for this difficult-to-treat patient population. The pooled analysis results confirm its clinical activity in heavily pretreated patients, supporting its continued use in this setting . Additionally, the high response rate observed in patients who subsequently underwent stem cell transplantation suggests a potential role for pralatrexate as a bridge to definitive therapy in transplant-eligible patients.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator